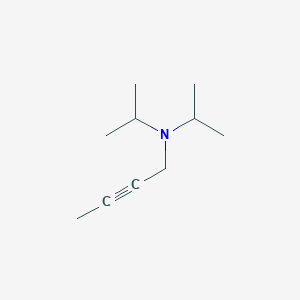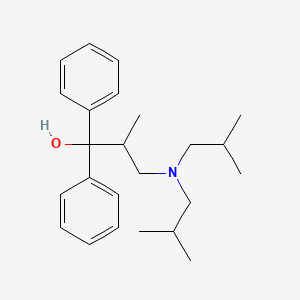
1,1-Diphenyl-2-methyl-3-(diisobutylamino)propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol is an organic compound with a complex structure It is characterized by the presence of a diisobutylamino group, a methyl group, and two phenyl groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol typically involves multi-step organic reactions. One common method includes the alkylation of diisobutylamine with a suitable alkyl halide, followed by the introduction of the phenyl groups through a Friedel-Crafts alkylation reaction. The final step involves the reduction of the intermediate compound to yield the desired propanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets. The diisobutylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diisobutylamine: A simpler compound with similar functional groups but lacking the phenyl groups.
2-methyl-1,1-diphenyl-1-propanol: Similar structure but without the diisobutylamino group.
Uniqueness
3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both diisobutylamino and phenyl groups makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
14326-26-2 |
|---|---|
Molecular Formula |
C24H35NO |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-[bis(2-methylpropyl)amino]-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C24H35NO/c1-19(2)16-25(17-20(3)4)18-21(5)24(26,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-15,19-21,26H,16-18H2,1-5H3 |
InChI Key |
OYCAUCUATIWFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


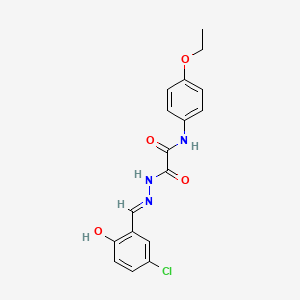
![Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11999137.png)
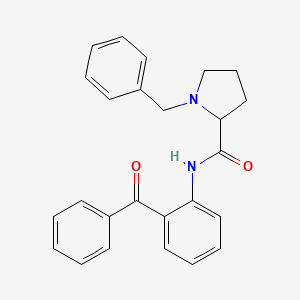
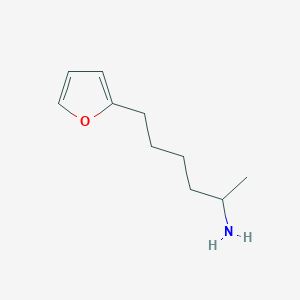
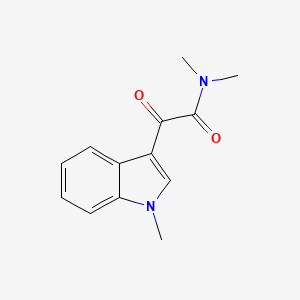
![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
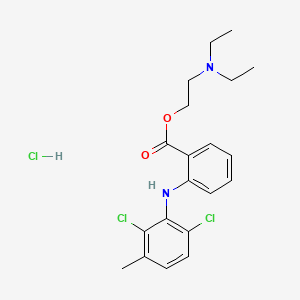
![methyl 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11999174.png)
![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)


![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)
